

In-Depth Technical Guide: Physicochemical Characteristics of O-Desmethyl Carvedilol-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O-Desmethyl Carvedilol-d5

Cat. No.: B586321

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **O-Desmethyl Carvedilol-d5**, a labeled metabolite of Carvedilol. This document is intended to serve as a foundational resource for researchers engaged in pharmacokinetic studies, metabolic profiling, and the development of analytical methodologies.

Core Physicochemical Data

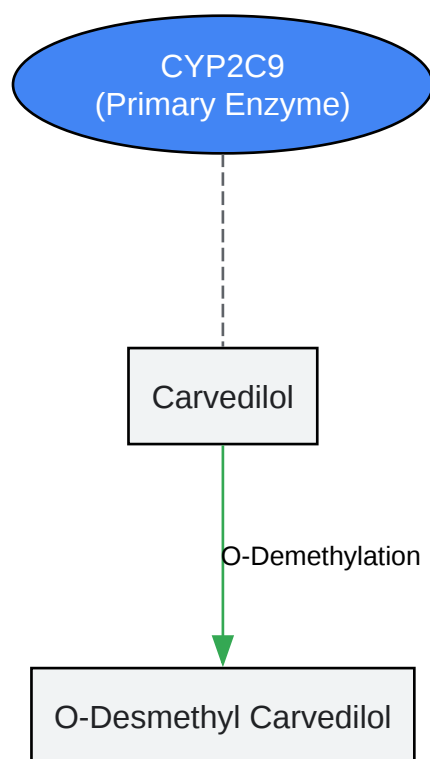
O-Desmethyl Carvedilol-d5 is the deuterated form of O-Desmethyl Carvedilol, a primary metabolite of the nonselective β -adrenergic blocker, Carvedilol. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.

Quantitative physicochemical data for **O-Desmethyl Carvedilol-d5** is summarized in the table below for ease of reference and comparison.

Property	Value
Chemical Name	2-(2-((3-((9H-carbazol-4-yl)oxy)-2-hydroxypropyl-1,1,2,3,3-d5)amino)ethoxy)phenol[1][2]
Synonyms	BM 14242-d5, Desmethylocarvedilol-d5[2][3]
CAS Number	1794817-24-5[1][2][3]
Molecular Formula	C ₂₃ H ₁₉ D ₅ N ₂ O ₄ [1][2]
Molecular Weight	397.48 g/mol [1][2]
Molar Mass	391.43972 g/mol [3]
Appearance	White to Off-White Solid[3]
Melting Point	156-159°C[3]
Solubility	DMSO (Slightly, Sonicated), Methanol (Slightly, Heated, Sonicated)[3]
Storage Condition	-20°C Freezer[3]

Metabolic Pathway of Carvedilol

O-Desmethyl Carvedilol is an active metabolite formed from the demethylation of the parent drug, Carvedilol. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP2C9.[4][5] While it possesses minor beta-blocking activity, it lacks the alpha-1 adrenergic receptor antagonism of its parent compound.[4] The metabolic pathway is a critical consideration in pharmacokinetic and drug-drug interaction studies.



[Click to download full resolution via product page](#)

Metabolic conversion of Carvedilol.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of reference standards like **O-Desmethyl Carvedilol-d5**. Below are generalized protocols for key analytical experiments.

Determination of Melting Point

- Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
- Methodology:
 - A small, finely powdered sample of **O-Desmethyl Carvedilol-d5** is packed into a capillary tube.
 - The capillary tube is placed in a calibrated melting point apparatus.

- The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is reported as the melting point.

Solubility Assessment

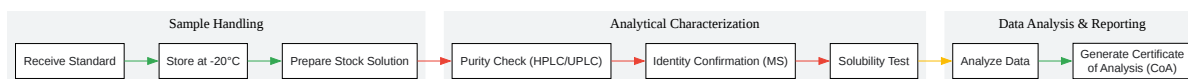
- Objective: To qualitatively determine the solubility in common laboratory solvents.
- Methodology:
 - A small, pre-weighed amount of **O-Desmethyl Carvedilol-d5** (e.g., 1 mg) is placed into a vial.
 - A measured volume of the solvent (e.g., 1 mL of DMSO or Methanol) is added.
 - The mixture is vortexed at room temperature for a set period.
 - If the solid does not dissolve, physical methods such as sonication or gentle heating are applied, and the results are noted.
 - Observations are recorded using terms like "Slightly Soluble," noting any treatments (e.g., "Heated," "Sonicated") required to achieve dissolution.^[3]

Purity Analysis and Quantification via LC-MS/MS

- Objective: To confirm the identity, purity, and concentration of **O-Desmethyl Carvedilol-d5** and its non-labeled counterpart in biological matrices.
- Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for this analysis.^[5]
 - Chromatographic Separation:
 - A C18 or similar reversed-phase column is typically used.

- The mobile phase often consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- A gradient elution is programmed to ensure separation from potential impurities and matrix components.
- Mass Spectrometric Detection:
 - The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
 - Specific precursor-to-product ion transitions are monitored for both O-Desmethyl Carvedilol and **O-Desmethyl Carvedilol-d5**.
- Sample Preparation:
 - For quantification in plasma, a protein precipitation or liquid-liquid extraction is performed, followed by the addition of the deuterated internal standard.
- Data Analysis:
 - The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in unknown samples.

The following diagram illustrates a typical workflow for the analytical characterization of a deuterated reference standard.



[Click to download full resolution via product page](#)

Workflow for reference standard characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. O-Desmethyl Carvedilol-d5 | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 2. [clinivex.com](https://www.clinivex.com) [[clinivex.com](https://www.clinivex.com)]
- 3. [chembk.com](https://www.chembk.com) [[chembk.com](https://www.chembk.com)]
- 4. ClinPGx [[clinpgx.org](https://www.clinpgx.org)]
- 5. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Characteristics of O-Desmethyl Carvedilol-d5]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b586321#physicochemical-characteristics-of-o-desmethyl-carvedilol-d5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com